3-Bromo-4-oxopentanoic acid 3-Bromo-4-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203757
InChI:
SMILES:
Molecular Formula: C₅H₇BrO₃
Molecular Weight: 195.01

3-Bromo-4-oxopentanoic acid

CAS No.:

Cat. No.: VC0203757

Molecular Formula: C₅H₇BrO₃

Molecular Weight: 195.01

* For research use only. Not for human or veterinary use.

3-Bromo-4-oxopentanoic acid -

Specification

Molecular Formula C₅H₇BrO₃
Molecular Weight 195.01

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

3-Bromo-4-oxopentanoic acid is characterized by the following fundamental properties:

PropertyValue
Molecular FormulaC5H7BrO3
Molecular Weight195.01 g/mol
CAS Number62557-43-1
PubChem CID12933947
IUPAC Name3-bromo-4-oxopentanoic acid
Chemical Synonyms3-bromolevulinic acid, 3-bromo-4-oxovaleric acid

The compound contains a carboxylic acid functional group, a ketone moiety, and a bromine atom at the alpha position relative to the ketone group .

Chemical Identifiers and Structural Representation

For precise identification in chemical databases and scientific literature, the following structural identifiers are associated with 3-Bromo-4-oxopentanoic acid:

Identifier TypeValue
InChIInChI=1S/C5H7BrO3/c1-3(7)4(6)2-5(8)9/h4H,2H2,1H3,(H,8,9)
InChIKeyKRKYEJDDGKKCHC-UHFFFAOYSA-N
SMILESCC(=O)C(CC(=O)O)Br
DSSTox Substance IDDTXSID80513345

The structure features a linear carbon chain with the bromine atom positioned at C3, a ketone group at C4, and a terminal carboxylic acid function .

Physical and Chemical Properties

Reactivity Profile

The reactivity of 3-Bromo-4-oxopentanoic acid is primarily determined by three key functional groups:

  • The bromine atom at the alpha position to the ketone, which serves as an excellent leaving group for nucleophilic substitution reactions

  • The ketone group, which can undergo typical carbonyl reactions including reduction, nucleophilic addition, and enolization

  • The carboxylic acid group, which can participate in esterification, amidation, and decarboxylation reactions

The bromine substituent at the alpha position significantly enhances the electrophilicity of the adjacent carbon, making it particularly susceptible to nucleophilic attack .

Synthesis Methods

Bromination of Levulinic Acid

The synthesis of 3-Bromo-4-oxopentanoic acid can be achieved through bromination of 4-oxopentanoic acid (levulinic acid). This process typically involves the selective alpha-bromination of the ketone using either molecular bromine (Br2) or alternative brominating agents.

The reaction likely proceeds through an enol or enolate intermediate, with the bromine selectively attaching at the more substituted alpha carbon position (C3) .

Copper-Mediated Bromination

Based on related synthetic approaches, the bromination might also be accomplished using copper(II) bromide (CuBr2) as a brominating agent. This methodology has been demonstrated for the preparation of structurally similar 3-bromo-2-ketoesters .

Applications and Research Significance

Role in Organic Synthesis

3-Bromo-4-oxopentanoic acid serves as a valuable synthetic intermediate in organic chemistry due to its versatile reactive sites:

  • The alpha-bromo ketone moiety can undergo various transformations including nucleophilic substitution, elimination, and coupling reactions

  • The compound can serve as a building block for the synthesis of heterocycles and other complex structures

  • The presence of multiple functional groups allows for selective transformations and modifications

Biochemical and Enzyme Studies

Comparative Analysis with Structural Analogs

Structural and Reactive Comparisons

The following table compares 3-Bromo-4-oxopentanoic acid with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
3-Bromo-4-oxopentanoic acid62557-43-1C5H7BrO3195.01Reference compound
3-Chloro-4-oxopentanoic acid77012-53-4C5H7ClO3150.56Contains chlorine instead of bromine; less reactive leaving group
3-Bromo-4-methyl-2-oxopentanoic acid90012-67-2C6H9BrO3209.04Contains additional methyl group; ketone at C2 position
3-Bromo-4-oxo-4-phenylbutanoic acid53515-22-3C10H9BrO3256.08Contains phenyl group instead of methyl at ketone position

The presence of different substituents significantly affects the reactivity profiles of these compounds:

  • The bromine-containing compounds generally exhibit higher reactivity in substitution reactions compared to their chlorinated counterparts

  • The addition of methyl or phenyl groups influences steric considerations and electronic properties

Functional Group Influence on Applications

The specific positioning of functional groups in 3-Bromo-4-oxopentanoic acid gives it distinct advantages for certain applications:

  • The bromine at C3 (alpha to the ketone) creates a reactive center for synthetic manipulations

  • The ketone at C4 provides opportunities for condensation reactions and reductions

  • The terminal carboxylic acid allows for conjugation to other molecules through esterification or amidation

These characteristics distinguish 3-Bromo-4-oxopentanoic acid from its structural analogs and determine its specific utility in various chemical and biochemical applications .

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